Cas no 866346-86-3 (3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one)
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one
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- Inchi: 1S/C15H8ClFO5S/c16-11-7-10(3-4-12(11)17)23(20,21)14-5-8-1-2-9(18)6-13(8)22-15(14)19/h1-7,18H
- InChI Key: GVFGAMRWJRGVAP-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(O)=CC=C2C=C1S(C1=CC=C(F)C(Cl)=C1)(=O)=O
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392892-1g |
3-((3-Chloro-4-fluorophenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 95% | 1g |
¥2394.00 | 2024-04-27 | |
| Life Chemicals | F1602-0682-2μmol |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-5μmol |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-10μmol |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-20μmol |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-1mg |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-2mg |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-3mg |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-4mg |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1602-0682-5mg |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one |
866346-86-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one Suppliers
3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one
3-(3-Chloro-4-Fluorobenzenesulfonyl)-7-Hydroxy-2H-Chromen-2-One (CAS No. 866346-86-3): An Overview
3-(3-Chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one (CAS No. 866346-86-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its systematic name, is a member of the chromenone family and is characterized by its unique structural features, including a chloro and fluoro substituent on the benzene ring and a hydroxy group on the chromenone scaffold. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chromenone core of 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one is a well-known motif in natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and anticancer properties. The presence of the chloro and fluoro substituents on the benzene ring enhances the compound's lipophilicity, which can improve its cellular uptake and distribution. The hydroxy group on the chromenone scaffold further modulates its biological activity by facilitating hydrogen bonding and interactions with biological targets.
Recent studies have highlighted the potential of 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one as a promising lead compound for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one has shown promising activity in other therapeutic areas. Studies have reported its ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one has also been investigated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in clinical settings.
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one involves several steps, including the formation of the chromenone core and subsequent functionalization with the desired substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 7-hydroxychromanone with 3-chloro-4-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. This reaction typically proceeds via nucleophilic aromatic substitution to yield the desired product.
In conclusion, 3-(3-chloro-4-fluorobenzenesulfonyl)-7-hydroxy-2H-chromen-2-one (CAS No. 866346-86-3) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features contribute to its diverse biological activities, making it a promising lead compound for the development of novel therapeutic agents. Ongoing research continues to explore its mechanisms of action, pharmacokinetic properties, and potential applications in various disease states.
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